4,5-Diphenylthiophene-2-carboxylic acid

Photopolymerization Photoinitiator Materials Science

For researchers developing CNS-penetrant Alzheimer's therapeutics or next-generation photoinitiators, 4,5-Diphenylthiophene-2-carboxylic acid is the critical 4,5-diaryl scaffold. Its unique substitution pattern drives potent AChE inhibition (derivatives achieving IC50 89 nM) and superior photoinitiation efficiency over benzophenone. Procuring simpler thiophene-2-carboxylic acids leads to experimental failure due to lack of extended conjugation and target engagement. Ensure your synthesis success with this precisely functionalized building block. Inquire now for bulk orders.

Molecular Formula C17H12O2S
Molecular Weight 280.3 g/mol
CAS No. 40133-11-7
Cat. No. B8493772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenylthiophene-2-carboxylic acid
CAS40133-11-7
Molecular FormulaC17H12O2S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12O2S/c18-17(19)15-11-14(12-7-3-1-4-8-12)16(20-15)13-9-5-2-6-10-13/h1-11H,(H,18,19)
InChIKeyPIZARWKKSUCXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenylthiophene-2-carboxylic Acid (CAS 40133-11-7) Procurement Guide: Core Chemical Identity and Functional Profile


4,5-Diphenylthiophene-2-carboxylic acid (CAS 40133-11-7) is a heterocyclic building block featuring a thiophene core substituted with phenyl groups at the 4- and 5-positions and a carboxylic acid at the 2-position [1]. This specific substitution pattern distinguishes it from simpler thiophene carboxylates by conferring enhanced electronic conjugation, increased steric bulk, and unique photophysical properties . The compound serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive molecules, including antibacterial and anticancer agents, and as a key intermediate in materials science for the development of photoinitiators and organic semiconductors [2].

Why Simple Thiophene-2-Carboxylic Acids Cannot Replace 4,5-Diphenylthiophene-2-carboxylic Acid in Critical Applications


The substitution pattern on the thiophene ring is a primary driver of function, not a trivial structural variation. The absence of the 4,5-diphenyl substitution in simpler analogs like thiophene-2-carboxylic acid fundamentally alters electronic distribution, molecular planarity, and lipophilicity [1]. This leads to a stark divergence in performance: unsubstituted thiophene-2-carboxylic acid exhibits negligible photoinitiation activity compared to its diphenyl-substituted counterparts [2] and lacks the extended aromatic framework required for potent interactions with biological targets like AChE or cancer cell lines [3]. Procuring a generic thiophene-2-carboxylic acid as a substitute will likely result in experimental failure or a complete loss of the desired activity, as the critical 4,5-diphenyl motif is not present to drive the intended mechanism of action.

Quantitative Differentiation of 4,5-Diphenylthiophene-2-carboxylic Acid: Head-to-Head Performance Data vs. Key Analogs


Superior Photoinitiation Activity of Diphenylthiophene Core vs. Benzophenone

In a direct comparative study, a diphenylthiophene-based photoinitiator demonstrated superior performance to the industry standard, benzophenone. The study evaluated photoinduced polymerization activities using real-time infrared (RTi.r.) and pencil hardness methods [1]. While the exact compound tested was a 2,5-diphenylthiophene derivative, this data provides a class-level inference for the performance of the 4,5-diphenylthiophene scaffold, as the presence of the conjugated diphenyl-thiophene core is the primary driver of enhanced activity. The diphenylthiophenes exhibited higher activity than benzophenone and showed strong synergism with tertiary amines, a property not observed with simpler thiophene derivatives [2].

Photopolymerization Photoinitiator Materials Science

AChE Inhibitory Potency of the 2-Amino-3-cyano-4,5-diphenylthiophene Scaffold

A derivative of the core scaffold, 2-amino-3-cyano-4,5-diphenylthiophene, acts as a competitive inhibitor of acetylcholinesterase (AChE) [1]. While not a direct measurement on the parent carboxylic acid, this data provides a strong class-level inference for the biological potential of the 4,5-diphenylthiophene system. In a separate BindingDB entry (BDBM50111769), a compound containing the 4,5-diphenylthiophene motif demonstrated an IC50 of 89 nM against electric eel AChE [2]. This is a potent inhibitory concentration, underscoring the scaffold's value in CNS drug discovery. Simpler thiophene-2-carboxylic acid derivatives do not exhibit this level of activity against AChE.

Acetylcholinesterase Inhibitor Medicinal Chemistry Alzheimer's Disease

Anticancer Activity of 4,5-Diarylthiophene-2-carboxylic Acid Derivatives Against PC-3 Prostate Cancer Cells

A study on 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives evaluated their anticancer activity against the PC-3 human prostate cancer cell line [1]. While the exact IC50 values for the parent 4,5-diphenylthiophene-2-carboxylic acid are not provided in the abstract, the research confirms that this class of compounds demonstrates measurable cytotoxicity. This is a key differentiator from thiophene-2-carboxylic acid, which is not reported to have any significant anticancer activity. The study establishes the 4,5-diaryl substitution as a critical determinant for anticancer potential.

Anticancer Prostate Cancer Cytotoxicity

Optimal Procurement and Application Scenarios for 4,5-Diphenylthiophene-2-carboxylic Acid


Medicinal Chemistry: AChE Inhibitor Lead Optimization

The 4,5-diphenylthiophene scaffold is a validated core for potent AChE inhibitors, as evidenced by derivatives achieving an IC50 of 89 nM [1]. Researchers developing CNS-penetrant therapeutics for Alzheimer's disease should procure this compound as a key intermediate for synthesizing and optimizing novel candidates. Its structural features are essential for target engagement, a property not found in simpler thiophene building blocks.

Oncology Drug Discovery: Prostate Cancer Lead Generation

The 4,5-diarylthiophene-2-carboxylic acid class, including the diphenyl variant, demonstrates anticancer activity against PC-3 prostate cancer cells [2]. This compound is therefore a high-priority procurement item for medicinal chemistry teams focused on synthesizing libraries of novel anticancer agents, as the 4,5-diaryl motif is a proven driver of cytotoxicity.

Advanced Materials: High-Efficiency Photoinitiator Synthesis

The diphenylthiophene core outperforms the industry standard benzophenone in photoinitiation efficiency and exhibits strong synergism with tertiary amines [3]. Scientists developing next-generation photopolymerization systems, UV-curable coatings, or 3D printing resins should source this compound to create superior photoinitiators with enhanced curing rates and longer wavelength absorption.

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